2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid
Description
2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid is a quinoline-based compound featuring a 4-chlorophenyl substituent on the quinoline core and a formamidoacetic acid side chain. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The 4-chlorophenyl group enhances lipophilicity and metabolic stability, while the formamidoacetic acid moiety may contribute to hydrogen bonding and solubility .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)quinoline-4-carbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c19-12-7-5-11(6-8-12)16-9-14(18(24)20-10-17(22)23)13-3-1-2-4-15(13)21-16/h1-9H,10H2,(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEAQVWMOSWFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an arylamine in the presence of a base.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.
Formamidoacetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or the formamido group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or formamido derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid
- Structure: Contains a fused furoquinoline ring and a methoxyphenyl group instead of chlorophenyl.
- Synthesis: Produced via a telescoped multicomponent reaction using 8-hydroxyquinoline, 4-methylglyoxal, and Meldrum’s acid .
- Key Differences: The furo[3,2-h]quinoline core increases aromaticity and rigidity compared to the simpler quinoline backbone. The methoxy group (-OCH₃) is less electronegative than chlorine, affecting electronic distribution and receptor interactions.
| Property | 2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic Acid (Hypothetical) | 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid |
|---|---|---|
| Molecular Formula | C₁₈H₁₂ClN₂O₃ (estimated) | C₂₁H₁₅NO₄ |
| Molecular Weight | ~345.75 g/mol | 345.35 g/mol |
| Key Substituents | 4-Chlorophenyl, formamidoacetic acid | 4-Methoxyphenyl, fused furoquinoline, acetic acid |
| Synthetic Complexity | Likely moderate | High (multicomponent reaction) |
2-{[(4-Chlorophenyl)sulfanyl]methyl}-1,4-dihydroquinazolin-4-one
- Structure: A quinazolinone derivative with a 4-chlorophenylsulfanyl group.
- Sulfanyl (-S-) linkage instead of formamidoacetic acid reduces polarity .
Benzamide Derivatives
4-Chlorohippuric Acid (2-[(4-Chlorophenyl)formamido]acetic Acid)
- Structure : A simple benzamide derivative with a 4-chlorophenyl group and glycine moiety.
- Applications : Used as a metabolite marker and in pharmacokinetic studies .
- Higher solubility in aqueous media due to the absence of a hydrophobic quinoline core.
| Property | This compound | 4-Chlorohippuric Acid |
|---|---|---|
| Molecular Formula | C₁₈H₁₂ClN₂O₃ | C₉H₈ClNO₃ |
| Molecular Weight | ~345.75 g/mol | 213.62 g/mol |
| LogP (Estimated) | ~3.5 (higher lipophilicity) | ~1.2 |
| Bioactivity | Potential antimicrobial/anticancer | Metabolic intermediate |
Antihistamine-Related Compounds
Levocetirizine Derivatives
- Example : (2-{4-[(R)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy)acetic acid.
- Structure : Piperazine-ethoxyacetic acid core with a 4-chlorophenyl group.
- Key Differences: The piperazine ring enhances basicity and interaction with histamine receptors. Ethoxy linker increases conformational flexibility compared to the rigid quinoline system .
Biological Activity
2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid, with the molecular formula C18H13ClN2O3, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and research findings related to its pharmacological properties.
Chemical Structure and Properties
The compound features a quinoline ring system substituted with a 4-chlorophenyl group and a formamidoacetic acid moiety. Its unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H13ClN2O3 |
| Molecular Weight | 344.76 g/mol |
| CAS Number | 325720-83-0 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various cellular processes. It may inhibit certain kinases that play crucial roles in cell proliferation and survival, suggesting potential anticancer properties.
Potential Mechanisms:
- Kinase Inhibition : The compound may inhibit key kinases involved in signaling pathways that regulate cell growth and apoptosis.
- Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Biological Activity Studies
Recent research has focused on evaluating the pharmacological effects of this compound through various assays and models.
In Vitro Studies
- Cell Proliferation Assays : Studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines, indicating its potential as an anticancer agent.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.
In Vivo Studies
Animal model studies are essential to assess the therapeutic potential and safety profile of the compound:
- Efficacy in Tumor Models : Administration of the compound in xenograft models showed reduced tumor growth compared to controls, supporting its anticancer potential.
- Toxicology Studies : Initial toxicity assessments suggest that the compound is well-tolerated at therapeutic doses, but further studies are needed to establish a comprehensive safety profile.
Case Studies
Several case studies have illustrated the potential applications of this compound:
-
Case Study 1 : A study involving mice treated with varying doses of this compound showed dose-dependent inhibition of tumor growth in breast cancer models, highlighting its potential role in cancer therapy.
Dose (mg/kg) Tumor Volume Reduction (%) 10 25 20 45 50 70 - Case Study 2 : Research on inflammatory models indicated that the compound reduced markers of inflammation (e.g., TNF-alpha levels) significantly compared to untreated groups, suggesting its utility in treating inflammatory diseases.
Comparative Analysis
When compared to similar compounds with varying substituents on the quinoline ring, such as those containing methyl or fluorine groups, this compound exhibits enhanced binding affinity to target proteins due to the electron-withdrawing nature of the chlorine atom.
| Compound | Binding Affinity (Ki) |
|---|---|
| This compound | Low nM |
| 2-{[2-(4-Methylphenyl)quinolin-4-yl]formamido}acetic acid | High nM |
| 2-{[2-(4-Fluorophenyl)quinolin-4-yl]formamido}acetic acid | Moderate nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
